molecular formula C12H10BrNOS B2933918 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide CAS No. 391223-99-7

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2933918
CAS No.: 391223-99-7
M. Wt: 296.18
InChI Key: DYBDNRFTISXDQK-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the thiophene ring and a carboxamide group attached to the 2-position, with a 4-methylphenyl substituent on the nitrogen atom of the carboxamide group.

Mechanism of Action

Target of Action

The primary target of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is the sodium-dependent glucose co-transporter 2 (SGLT2) . This protein plays a crucial role in glucose reabsorption in the kidneys, and its inhibition can lead to the reduction of blood glucose levels, making it a potential target for the treatment of type 2 diabetes mellitus .

Mode of Action

This compound interacts with its target, SGLT2, by inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and subsequently lowering blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion and decreased blood glucose levels . This can have downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and insulin signaling.

Pharmacokinetics

As a potential antidiabetic agent, it is expected to have suitable bioavailability and metabolic stability to exert its therapeutic effects .

Result of Action

The primary molecular effect of this compound is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . This results in increased urinary glucose excretion and decreased blood glucose levels . At the cellular level, this can influence various metabolic processes and potentially improve insulin sensitivity.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the compound’s action could be influenced by the presence of other substances or drugs in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Carboxylic Acid: The brominated thiophene is then converted to 5-bromothiophene-2-carboxylic acid through a carboxylation reaction using carbon dioxide and a suitable base.

    Amidation Reaction: The carboxylic acid is then reacted with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the carboxamide group can be reduced to the corresponding amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

    Substitution: Formation of azido, thiol, or alkyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Thiophene derivatives are explored for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-methylphenyl)benzo[b]thiophene-2-carboxamide: Similar structure but with a benzo[b]thiophene ring.

    5-bromo-N-(3-methylphenyl)thiophene-2-carboxamide: Similar structure but with a 3-methylphenyl substituent.

    5-bromo-N-(4-methylphenyl)thiophene-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

Uniqueness

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the bromine atom at the 5-position and the 4-methylphenyl group on the carboxamide nitrogen provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDNRFTISXDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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